molecular formula C17H15F2N3OS B2609034 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 922987-21-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B2609034
CAS No.: 922987-21-1
M. Wt: 347.38
InChI Key: JFCUBBINOQRROT-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the benzothiazole core with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the Butanamide Moiety: The final step involves the amidation of the intermediate with butanoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylbutanamide
  • N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]butanamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide is unique due to the presence of both fluorine atoms and the pyridin-2-ylmethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3OS/c1-2-5-15(23)22(10-12-6-3-4-7-20-12)17-21-16-13(19)8-11(18)9-14(16)24-17/h3-4,6-9H,2,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCUBBINOQRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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